

23:2 Diyne PE [DC(8,9)PE] chemical structure and synthesis

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Compound of Interest

Compound Name: 23:2 Diyne PE [DC(8,9)PE]

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An In-Depth Technical Guide to 23:2 Diyne PE [DC(8,9)PE]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential applications of the polymerizable phospholipid, **23:2 Diyne PE [DC(8,9)PE]**, also known as 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine. This document is intended to serve as a valuable resource for researchers in the fields of biochemistry, materials science, and drug delivery.

Chemical Structure and Properties

23:2 Diyne PE [DC(8,9)PE] is a synthetic phospholipid that incorporates diacetylene functionalities within its acyl chains. This unique structural feature imparts the ability to undergo polymerization upon exposure to UV irradiation, leading to the formation of stabilized lipid assemblies.

The systematic name for this lipid is 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine. Its structure consists of a stereochemically defined sn-glycero-3-phosphoethanolamine backbone, to which two 10,12-tricosadiynoic acid molecules are esterified at the sn-1 and sn-2 positions.



Table 1: Chemical and Physical Properties of 23:2 Diyne PE [DC(8,9)PE]

Property	Value		
Systematic Name	1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine		
Common Name	23:2 Diyne PE [DC(8,9)PE]		
Molecular Formula	C51H86NO8P		
Molecular Weight	872.20 g/mol [1][2]		
CAS Number	144750-73-2[2]		
Physical State	Powder		
Purity	Typically >99%		
Storage Temperature	-20°C		

Synthesis of 23:2 Diyne PE [DC(8,9)PE]

The total synthesis of **23:2 Diyne PE [DC(8,9)PE]** is a multi-step process that involves the synthesis of the diacetylenic fatty acid, its coupling to the glycerol backbone, and the subsequent introduction of the phosphoethanolamine headgroup. The following protocol is a composite of established methods for the synthesis of diacetylenic fatty acids and the conversion of diacylglycerols to phosphatidylethanolamines.

Synthesis of 10,12-Tricosadiynoic Acid

The key precursor, 10,12-tricosadiynoic acid, can be synthesized via a Cadiot-Chodkiewicz coupling reaction.

Experimental Protocol:

• Synthesis of 1-bromo-1-undecyne: To a solution of 1-undecyne in a suitable solvent, add N-bromosuccinimide (NBS) and a catalytic amount of silver nitrate. Stir the reaction at room temperature until completion.



- Coupling Reaction: In a separate flask, dissolve 1-dodecyne in a suitable solvent system, such as methanol and aqueous ethylamine, and add a catalytic amount of copper(I) chloride.
 To this solution, add the previously synthesized 1-bromo-1-undecyne dropwise at room temperature. The reaction is typically stirred for several hours.
- Oxidation: The resulting diacetylenic hydrocarbon is then oxidized to the corresponding carboxylic acid using a strong oxidizing agent, such as potassium permanganate or Jones reagent (chromium trioxide in sulfuric acid).
- Purification: The crude 10,12-tricosadiynoic acid is purified by recrystallization or column chromatography.

Table 2: Typical Reaction Parameters for 10,12-Tricosadiynoic Acid Synthesis

Step	Reagents	Solvent	Temperature	Typical Yield
Bromination	1-undecyne, NBS, AgNO₃ (cat.)	Acetone	Room Temp.	High
Coupling	1-dodecyne, 1- bromo-1- undecyne, CuCl (cat.)	Methanol/Aq. EtNH₂	Room Temp.	Good
Oxidation	Diacetylenic hydrocarbon, KMnO4 or CrO3/H2SO4	Acetone or Ether	0°C to Room Temp.	Moderate

Synthesis of 1,2-bis(10,12-tricosadiynoyl)-sn-glycerol

The synthesized diacetylenic fatty acid is then coupled to a glycerol backbone.

Experimental Protocol:

 Activation of the Fatty Acid: Convert 10,12-tricosadiynoic acid to its more reactive acid chloride or anhydride derivative using reagents such as oxalyl chloride or



dicyclohexylcarbodiimide (DCC), respectively.

- Esterification: React the activated fatty acid with sn-glycero-3-phosphocholine (GPC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). This reaction is typically carried out in a chlorinated solvent like dichloromethane.
- Purification: The resulting diacetylenic phosphatidylcholine can be purified by column chromatography. To obtain the diacylglycerol, the phosphocholine headgroup can be cleaved enzymatically using phospholipase C. Alternatively, direct esterification to a protected glycerol derivative can be performed, followed by deprotection.

Synthesis of 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine

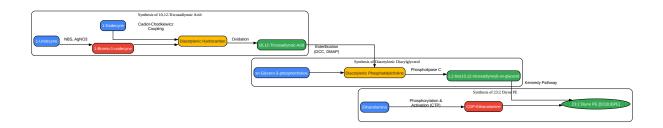
The final step involves the introduction of the phosphoethanolamine headgroup. The Kennedy pathway provides a well-established route for this transformation.

Experimental Protocol:

- Phosphorylation of Ethanolamine: Ethanolamine is first phosphorylated to Ophosphoethanolamine using ethanolamine kinase.
- Activation of Phosphoethanolamine: The resulting O-phosphoethanolamine is then activated by reacting with cytidine triphosphate (CTP) to form cytidine diphosphate-ethanolamine (CDP-ethanolamine), catalyzed by CTP:phosphoethanolamine cytidylyltransferase.
- Coupling to Diacylglycerol: Finally, the 1,2-bis(10,12-tricosadiynoyl)-sn-glycerol is reacted with CDP-ethanolamine in the presence of the enzyme diacylglycerol cholinephosphotransferase to yield the final product, 23:2 Diyne PE [DC(8,9)PE].
- Purification: The final product is purified using column chromatography on silica gel.

Visualizations Synthetic Workflow





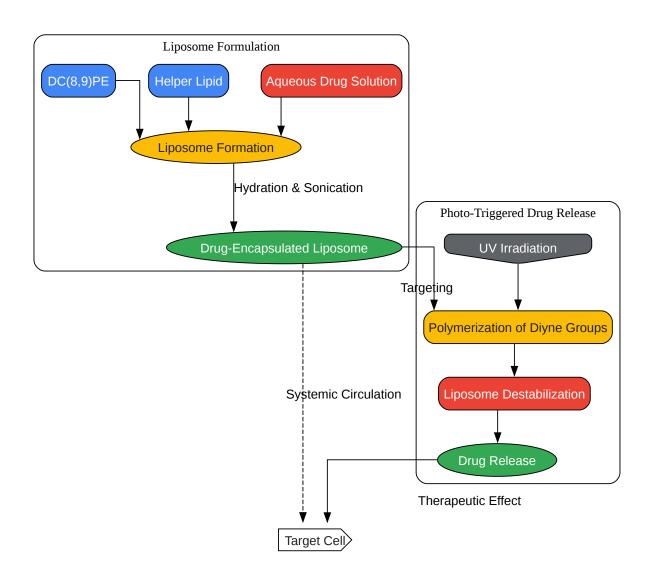
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Caption: Synthetic workflow for 23:2 Diyne PE [DC(8,9)PE].

Application in Photo-Triggerable Liposomes for Drug Delivery

The phosphatidylcholine analogue of DC(8,9)PE, DC(8,9)PC, has been utilized in the development of photo-triggerable liposomes for controlled drug release. It is anticipated that DC(8,9)PE can be similarly employed.





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Caption: Application of DC(8,9)PE in photo-triggerable drug delivery.



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